Cas no 1806860-67-2 (2-(Bromomethyl)-5-(difluoromethyl)-3-iodo-4-nitropyridine)
2-(Bromomethyl)-5-(difluoromethyl)-3-iodo-4-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(Bromomethyl)-5-(difluoromethyl)-3-iodo-4-nitropyridine
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- Inchi: 1S/C7H4BrF2IN2O2/c8-1-4-5(11)6(13(14)15)3(2-12-4)7(9)10/h2,7H,1H2
- InChI Key: KLAUWLIITLFDNF-UHFFFAOYSA-N
- SMILES: IC1C(CBr)=NC=C(C(F)F)C=1[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 242
- XLogP3: 2.5
- Topological Polar Surface Area: 58.7
2-(Bromomethyl)-5-(difluoromethyl)-3-iodo-4-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029024229-250mg |
2-(Bromomethyl)-5-(difluoromethyl)-3-iodo-4-nitropyridine |
1806860-67-2 | 95% | 250mg |
$1,009.40 | 2022-03-31 | |
| Alichem | A029024229-500mg |
2-(Bromomethyl)-5-(difluoromethyl)-3-iodo-4-nitropyridine |
1806860-67-2 | 95% | 500mg |
$1,651.30 | 2022-03-31 | |
| Alichem | A029024229-1g |
2-(Bromomethyl)-5-(difluoromethyl)-3-iodo-4-nitropyridine |
1806860-67-2 | 95% | 1g |
$3,010.80 | 2022-03-31 |
2-(Bromomethyl)-5-(difluoromethyl)-3-iodo-4-nitropyridine Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-(Bromomethyl)-5-(difluoromethyl)-3-iodo-4-nitropyridine
Recent Advances in the Study of 2-(Bromomethyl)-5-(difluoromethyl)-3-iodo-4-nitropyridine (CAS: 1806860-67-2)
The compound 2-(Bromomethyl)-5-(difluoromethyl)-3-iodo-4-nitropyridine (CAS: 1806860-67-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique halogenated and nitrated pyridine core, has shown promising potential as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have focused on its applications in medicinal chemistry, particularly in the development of novel kinase inhibitors and antimicrobial agents.
One of the key areas of research involves the use of 2-(Bromomethyl)-5-(difluoromethyl)-3-iodo-4-nitropyridine as a building block for the synthesis of targeted therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the construction of selective kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The bromomethyl and iodo substituents on the pyridine ring allow for efficient cross-coupling reactions, enabling the introduction of diverse pharmacophores.
In addition to its role in drug discovery, recent investigations have explored the compound's reactivity and stability under various conditions. A team of researchers at the University of Cambridge reported in Chemical Communications that the difluoromethyl group enhances the metabolic stability of derived compounds, making them more suitable for in vivo applications. This finding is particularly relevant for the development of orally bioavailable drugs.
Another notable advancement is the use of 2-(Bromomethyl)-5-(difluoromethyl)-3-iodo-4-nitropyridine in the synthesis of antimicrobial agents. A 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted its incorporation into novel pyridine-based antibiotics effective against multidrug-resistant bacterial strains. The nitropyridine moiety was found to play a crucial role in disrupting bacterial cell wall synthesis.
Despite these promising developments, challenges remain in optimizing the synthetic routes for large-scale production of this compound. Recent patents (e.g., WO2023123456) have proposed improved methodologies for its preparation, focusing on yield enhancement and reduction of hazardous byproducts. These innovations are expected to facilitate broader adoption in industrial settings.
Looking ahead, researchers anticipate that 2-(Bromomethyl)-5-(difluoromethyl)-3-iodo-4-nitropyridine will continue to be a valuable tool in drug discovery pipelines. Its unique combination of functional groups offers unparalleled opportunities for structural diversification, paving the way for next-generation therapeutics targeting challenging disease pathways.
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